molecular formula C16H21NO2 B12731016 Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- CAS No. 102617-10-7

Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-

Cat. No.: B12731016
CAS No.: 102617-10-7
M. Wt: 259.34 g/mol
InChI Key: XRKOWMJQZZAFLZ-DZGCQCFKSA-N
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Description

Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative features a phenoxymethyl group attached to a cyclopropyl ring, which is further connected to the piperidine ring via a carbonyl group. The trans- configuration indicates the specific spatial arrangement of the substituents around the cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the cyclopropyl and piperidine moieties through a carbonyl group, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.

    Cycloaddition: The cyclopropyl ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

    Cycloaddition: Various dienes and dienophiles

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

    Cycloaddition: Larger ring systems

Scientific Research Applications

Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The cyclopropyl ring provides rigidity, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, simpler in structure but widely used in pharmaceuticals.

    Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups, used in various chemical and biological applications.

    Cyclopropyl derivatives: Compounds containing cyclopropyl rings, known for their unique chemical reactivity and biological activity.

Uniqueness

Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is unique due to its combination of a piperidine ring, a phenoxymethyl group, and a cyclopropyl ring. This structural complexity provides a distinct set of chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

102617-10-7

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H21NO2/c18-16(17-9-5-2-6-10-17)15-11-13(15)12-19-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/t13-,15+/m0/s1

InChI Key

XRKOWMJQZZAFLZ-DZGCQCFKSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@@H]2C[C@H]2COC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2CC2COC3=CC=CC=C3

Origin of Product

United States

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